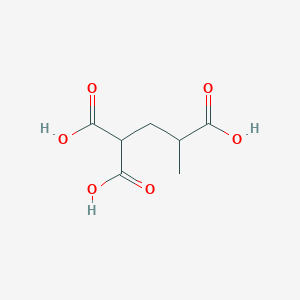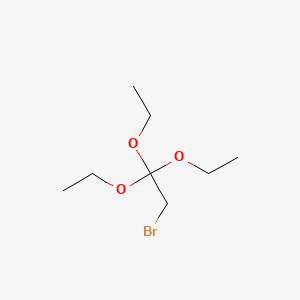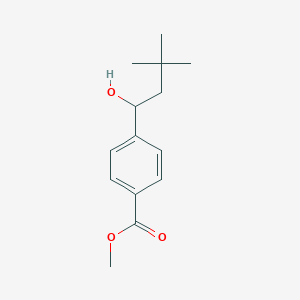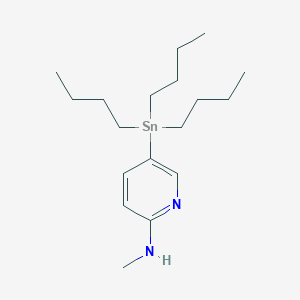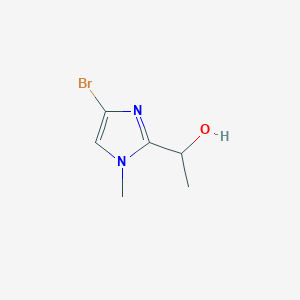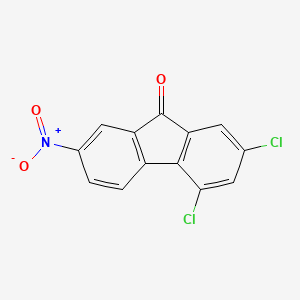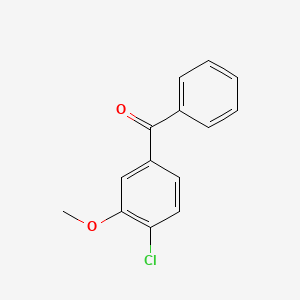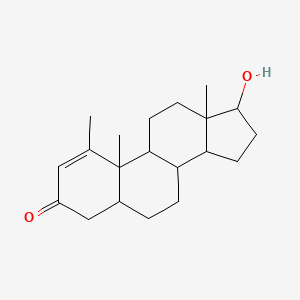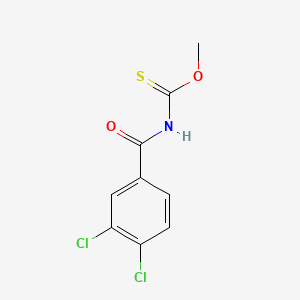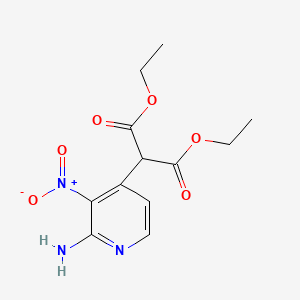
Diethyl 2-(2-amino-3-nitropyridin-4-yl)malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-(2-amino-3-nitropyridin-4-yl)malonate is an organic compound with the molecular formula C12H15N3O6 It is a derivative of malonic acid and contains a pyridine ring substituted with an amino and a nitro group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(2-amino-3-nitropyridin-4-yl)malonate typically involves the alkylation of diethyl malonate with an appropriate halide. The process begins with the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with a halide derivative of 2-amino-3-nitropyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Diethyl 2-(2-amino-3-nitropyridin-4-yl)malonate undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
Diethyl 2-(2-amino-3-nitropyridin-4-yl)malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of diethyl 2-(2-amino-3-nitropyridin-4-yl)malonate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved include nucleophilic substitution and redox reactions .
相似化合物的比较
Similar Compounds
Diethyl malonate: A simpler derivative of malonic acid without the pyridine ring.
Diethyl 2-(3-nitropyridin-4-yl)malonate: Similar structure but with the nitro group at a different position.
Diethyl 2-(3-nitropyridin-2-yl)malonate: Another isomer with the nitro group at the 2-position of the pyridine ring.
Uniqueness
Diethyl 2-(2-amino-3-nitropyridin-4-yl)malonate is unique due to the presence of both amino and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
属性
分子式 |
C12H15N3O6 |
|---|---|
分子量 |
297.26 g/mol |
IUPAC 名称 |
diethyl 2-(2-amino-3-nitropyridin-4-yl)propanedioate |
InChI |
InChI=1S/C12H15N3O6/c1-3-20-11(16)8(12(17)21-4-2)7-5-6-14-10(13)9(7)15(18)19/h5-6,8H,3-4H2,1-2H3,(H2,13,14) |
InChI 键 |
HZUUOYSLDGAJEN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C1=C(C(=NC=C1)N)[N+](=O)[O-])C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


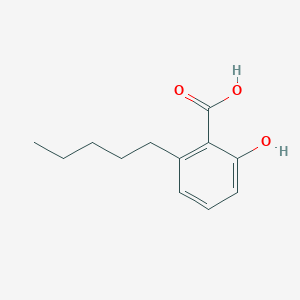
![Tert-butyl 7-(4-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13989494.png)
![2,7-Dibromo-5h-thieno[3,2-c]pyridin-4-one](/img/structure/B13989500.png)
